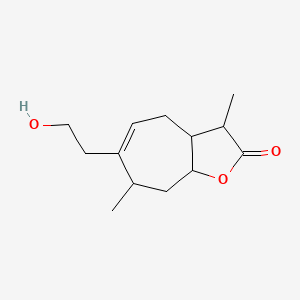

(8alpha,10beta,11beta)-3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8alpha,10beta,11beta)-3-hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a gamma-lactone.

Biological Activity

(8alpha,10beta,11beta)-3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a compound belonging to the xanthenone family, characterized by its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Anti-inflammatory Effects

Xanthenones have been studied for their anti-inflammatory properties. In vitro studies suggest that these compounds may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The anti-inflammatory mechanism may involve the modulation of signaling pathways associated with inflammation.

Cytotoxicity and Anticancer Potential

Some xanthenone derivatives have demonstrated cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may also exhibit similar properties. Investigations into its effects on cell viability and apoptosis are essential for understanding its potential as an anticancer agent.

Case Study 1: Antioxidant Capacity Evaluation

A study evaluated the antioxidant capacity of various xanthenone derivatives using DPPH radical scavenging assays. While specific data for this compound was not available, related compounds showed IC50 values ranging from 20 to 100 µM. This suggests that further investigation into this compound's antioxidant potential is warranted.

Case Study 2: Anti-inflammatory Activity in Cell Cultures

In a controlled experiment involving human cell lines exposed to inflammatory stimuli (e.g., lipopolysaccharides), related xanthenones were shown to significantly reduce IL-6 and TNF-alpha levels. The study postulated that the mechanism involved inhibition of NF-kB activation. Future studies should explore whether this compound exhibits similar effects.

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Related xanthenones showed significant radical scavenging activity with IC50 values between 20 - 100 µM. |

| Study B | Anti-inflammatory Effects | Compounds inhibited IL-6 and TNF-alpha production in cell cultures exposed to inflammatory stimuli. |

| Study C | Cytotoxicity | Similar compounds demonstrated cytotoxic effects against cancer cell lines; further study needed for this compound. |

Properties

IUPAC Name |

6-(2-hydroxyethyl)-3,7-dimethyl-3,3a,4,7,8,8a-hexahydrocyclohepta[b]furan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-8-7-12-11(9(2)13(15)16-12)4-3-10(8)5-6-14/h3,8-9,11-12,14H,4-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXJTUNOIGNZKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC=C1CCO)C(C(=O)O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342372-61-6 |

Source

|

| Record name | (8alpha,10beta,11beta)-3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.